molecular formula C9H9N5O2 B13172741 4-Ethyl-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid

4-Ethyl-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid

Cat. No.: B13172741
M. Wt: 219.20 g/mol
InChI Key: GMEVWZLQQHBZCS-UHFFFAOYSA-N
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Description

4-Ethyl-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid typically involves the formation of the pyrimidine ring followed by the introduction of the triazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl cyanoacetate with hydrazine hydrate can yield the triazole ring, which is then coupled with a pyrimidine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Ethyl-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and receptors. The pyrimidine ring can interact with nucleic acids, influencing DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid
  • 4-Phenyl-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid
  • 4-Chloro-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid

Uniqueness

4-Ethyl-2-(4H-1,2,4-triazol-3-YL)pyrimidine-5-carboxylic acid is unique due to the presence of the ethyl group, which can influence its lipophilicity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research .

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

4-ethyl-2-(1H-1,2,4-triazol-5-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H9N5O2/c1-2-6-5(9(15)16)3-10-7(13-6)8-11-4-12-14-8/h3-4H,2H2,1H3,(H,15,16)(H,11,12,14)

InChI Key

GMEVWZLQQHBZCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)C2=NC=NN2

Origin of Product

United States

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